![molecular formula C12H19ClN6 B2759819 1,5-Dimethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1h-pyrazol-4-amine hydrochloride CAS No. 1431966-54-9](/img/structure/B2759819.png)
1,5-Dimethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1h-pyrazol-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1h-pyrazol-4-amine hydrochloride is a useful research compound. Its molecular formula is C12H19ClN6 and its molecular weight is 282.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1,5-Dimethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and antifungal activities.
The compound is characterized by the following chemical structure:
- Molecular Formula : C13H17ClN6
- CAS Number : 1177352-06-5
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of triazole derivatives. The compound exhibits moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 16 μg/mL |
These findings suggest that the compound may interact with bacterial DNA gyrase and topoisomerase IV, inhibiting their function and disrupting bacterial replication processes .
Anticancer Activity
The anticancer properties of this compound have been evaluated against various cancer cell lines. Notable findings include:
Cell Line | IC50 (μM) |
---|---|
A549 (lung cancer) | 0.83 ± 0.07 |
MCF-7 (breast cancer) | 0.15 ± 0.08 |
HeLa (cervical cancer) | 2.85 ± 0.74 |
These results indicate that the compound has a strong inhibitory effect on tumor cell proliferation and may act as a potential c-Met kinase inhibitor .
Antifungal Activity
The compound also demonstrates antifungal properties against various strains. In a comparative study:
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Trichophyton violaceum | 6.25 μg/mL |
Epidermophyton floccosum | 1.5 μg/mL |
These results indicate that the compound can inhibit fungal growth effectively and may be useful in treating fungal infections .
The biological activity of this compound is attributed to its ability to form hydrogen bonds with key amino acid residues in target proteins such as DNA gyrase and topoisomerase IV. This interaction disrupts essential cellular processes in bacteria and cancer cells.
Structure-Activity Relationship (SAR)
Studies suggest that modifications in the molecular structure significantly influence biological activity:
- Compounds with longer alkyl chains exhibit enhanced antibacterial properties.
- Electron-donating groups on aromatic rings improve anticancer efficacy.
Case Studies
- Antibacterial Evaluation : A study conducted using microbroth dilution methods demonstrated that derivatives of triazolo[4,3-a]pyrazine showed promising antibacterial activities comparable to established antibiotics like ampicillin .
- Anticancer Screening : In vitro assays revealed that certain derivatives exhibited IC50 values significantly lower than those of existing chemotherapeutics across multiple cancer cell lines .
Wissenschaftliche Forschungsanwendungen
Analgesic Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant analgesic properties. For instance, a study synthesized various derivatives of 3-(het)aryl-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile and evaluated their analgesic effects using models such as the "hot plate" test and "acetic acid-induced writhing" tests. One specific derivative showed comparable analgesic activity to ketorolac, a well-known non-steroidal anti-inflammatory drug (NSAID) .
Anxiolytic Activity
Another area of research focuses on the anxiolytic effects of this compound. A study investigated the synthesis and biological evaluation of 3-aryl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine) derivatives for their potential anxiolytic properties. The findings indicated that certain modifications to the compound structure enhanced its efficacy in reducing anxiety-like behaviors in animal models .
Synthesis and Structure-Activity Relationship
The synthesis of 1,5-dimethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine hydrochloride involves several steps that include the condensation of specific precursors under controlled conditions. The structure–activity relationship (SAR) studies suggest that variations in substituents on the pyrazole ring significantly influence the pharmacological activity of the resultant compounds .
Case Study 1: Analgesic Efficacy
A notable case involved testing a specific derivative against standard analgesics in a controlled laboratory setting. The compound was administered to rodents subjected to pain-inducing stimuli. Results indicated a statistically significant reduction in pain response compared to control groups receiving saline .
Case Study 2: Anxiolytic Effects
In another study evaluating anxiolytic properties using the elevated plus maze test in rodents, certain derivatives showed increased time spent in open arms compared to controls. This behavior is indicative of reduced anxiety levels .
Eigenschaften
IUPAC Name |
1,5-dimethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6.ClH/c1-8-10(13)11(16-17(8)2)12-15-14-9-6-4-3-5-7-18(9)12;/h3-7,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZGAIOWASTYKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C2=NN=C3N2CCCCC3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.